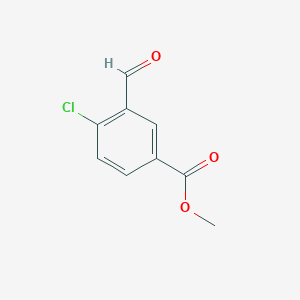

Methyl 4-chloro-3-formylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKJKFNMDKHELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044920-98-0 | |

| Record name | methyl 4-chloro-3-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4-chloro-3-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-formylbenzoate is a halogenated aromatic carboxylate ester that serves as a versatile intermediate in organic synthesis. Its unique trifunctional structure, featuring a methyl ester, a chloro substituent, and a formyl group on a benzene ring, makes it a valuable building block for the synthesis of a wide range of complex molecules. This is particularly true in the field of medicinal chemistry, where it can be utilized in the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and safety considerations of this compound, offering insights for its effective application in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO₃ | [3][4] |

| Molecular Weight | 198.60 g/mol | [3][4] |

| CAS Number | 1044920-98-0 | [3][4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3][5] |

| SMILES | COC(=O)c1ccc(c(c1)C=O)Cl | [4] |

| InChI | InChI=1S/C9H7ClO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3 | [3] |

| InChI Key | SCKJKFNMDKHELA-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

The reactivity of this compound is dictated by its three functional groups:

-

Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can participate in a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. This functionality is often a key handle for introducing further molecular complexity.

-

Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, or transesterification with other alcohols. It can also be reduced to a primary alcohol.

-

Aromatic Ring: The chlorinated benzene ring can undergo nucleophilic aromatic substitution, although the presence of the deactivating formyl and ester groups makes this challenging. The chlorine atom can also be displaced under certain conditions, for example, in palladium-catalyzed cross-coupling reactions.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While full spectra are not publicly available, the expected spectroscopic features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm), with their splitting pattern influenced by the substitution pattern of the ring. The aldehyde proton would be a singlet, also in the downfield region (around 10 ppm). The methyl ester protons would appear as a singlet further upfield (around 3.9 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the methyl carbon of the ester. The carbonyl carbons would be the most downfield signals (typically >160 ppm). The aromatic carbons would appear in the range of 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. The methyl carbon would be the most upfield signal (around 50-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Strong carbonyl stretching bands for the ester and aldehyde would be expected in the region of 1680-1740 cm⁻¹. C-H stretching vibrations for the aromatic and aldehyde protons would be observed around 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-O stretching of the ester would appear in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (198.60 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, the formyl group (-CHO), or the chlorine atom (-Cl).

Applications in Drug Development

This compound's trifunctional nature makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its utility lies in its ability to serve as a scaffold onto which other molecular fragments can be added in a controlled manner. The aldehyde and ester functionalities provide orthogonal reactive sites for sequential chemical transformations.

While specific examples of its use in the synthesis of marketed drugs are not prevalent in the public domain, its structural motifs are found in various classes of biologically active compounds. For instance, substituted benzaldehydes and benzoates are common pharmacophores in medicinal chemistry. The chloro-substituent can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability or binding affinity to a biological target. Researchers in drug discovery can utilize this intermediate to synthesize libraries of novel compounds for screening against various diseases.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective and responsible use in the laboratory. Further research into its applications and the development of detailed, publicly available spectroscopic and safety data would be beneficial to the scientific community.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. appchemical.com [appchemical.com]

- 5. chemscene.com [chemscene.com]

- 6. aksci.com [aksci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 4-chloro-3-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-formylbenzoate (CAS No. 1044920-98-0) is a substituted aromatic carbonyl compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring both an electrophilic aldehyde and a methyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, spectral characterization, and potential applications, offering a valuable resource for researchers and developers in the chemical sciences.

Introduction

This compound is a halogenated derivative of methyl benzoate, distinguished by the presence of a formyl group at the meta-position and a chloro group at the para-position relative to the methoxycarbonyl group. This specific substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate for the synthesis of complex heterocyclic systems and other targeted organic molecules. The electron-withdrawing nature of the chloro and formyl groups influences the reactivity of the aromatic ring, as well as the aldehyde and ester functionalities. This guide aims to consolidate the available technical information on this compound, providing insights into its synthesis, characterization, and utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1044920-98-0 | [1] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.60 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1][2] |

| InChI | InChI=1S/C9H7ClO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3 | [1] |

| InChIKey | SCKJKFNMDKHELA-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)c1ccc(c(c1)C=O)Cl |

Synthesis and Purification

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. Although methyl 4-chlorobenzoate is not highly activated, the reaction can be driven to produce the desired product. The proposed reaction is depicted below.

Caption: Proposed synthesis of this compound via Vilsmeier-Haack reaction.

Experimental Protocol (Hypothetical):

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

-

Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF) to the cooled POCl₃ solution with continuous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve methyl 4-chlorobenzoate in the same solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Alternative Synthetic Pathway: Palladium-Catalyzed Carbonylation

An alternative approach, based on the synthesis of the isomeric Methyl 3-chloro-4-formylbenzoate, involves a palladium-catalyzed carbonylation of a suitable aryl halide.[3] For the synthesis of this compound, this would likely involve starting with a di-halogenated benzene derivative.

Caption: Alternative synthesis via palladium-catalyzed carbonylation.

Rationale behind Experimental Choices:

-

Catalyst: The use of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), is standard for such carbonylation reactions due to its efficiency and functional group tolerance.[3]

-

Solvent and Base: Methanol serves as both a reactant and a solvent. A tertiary amine base like triethylamine is used to quench the hydrogen halide formed during the reaction.[3]

-

Carbon Monoxide: Carbon monoxide acts as the source of the carbonyl group for the formyl and ester functionalities.

Spectral Characterization

While publicly available, fully interpreted spectra for this compound are limited, we can predict the expected spectral features based on its structure and data from analogous compounds. Commercial suppliers indicate the availability of spectral data upon request.[4][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 10.0-10.5 ppm.

-

Aromatic Protons: Three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets in the region of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro, formyl, and methoxycarbonyl groups.

-

Methyl Protons (-OCH₃): A sharp singlet at approximately δ 3.9-4.0 ppm, corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Carbonyl Carbons: Two signals in the downfield region: one for the aldehyde carbonyl (around δ 185-195 ppm) and one for the ester carbonyl (around δ 165-175 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with their chemical shifts influenced by the attached substituents.

-

Methyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.

-

C=O Stretching (Aldehyde): A strong, sharp peak around 1700-1710 cm⁻¹.

-

C=O Stretching (Ester): A strong, sharp peak around 1720-1730 cm⁻¹.

-

C-H Stretching (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-O Stretching (Ester): A strong band in the region of 1200-1300 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z 198, with an M+2 peak at m/z 200 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.

-

Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a peak at m/z 167, and the loss of the formyl group (-CHO) to give a peak at m/z 169.

Reactivity and Potential Applications

The dual functionality of this compound makes it a valuable synthon for a variety of chemical transformations.

Reactivity Profile

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a wide range of reactions, including:

-

Reductive Amination: To form secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With active methylene compounds to form α,β-unsaturated systems.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

-

-

Ester Group: The methyl ester can be hydrolyzed to the carboxylic acid, or converted to amides via aminolysis.

-

Aromatic Ring: The chloro substituent can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Applications in Drug Discovery and Heterocyclic Synthesis

Substituted benzaldehydes and benzoates are common starting materials in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the chloro and formyl groups on the benzene ring provides handles for the construction of more complex molecular architectures.

While specific examples for this compound are not widely published, its structural motifs are found in various pharmacologically relevant scaffolds. It can be envisioned as a key intermediate for the synthesis of:

-

Substituted Quinolines and other Fused Heterocycles: The aldehyde group can be used to build a second ring onto the benzene nucleus.

-

Novel Ligands for Metal Complexes: The ester and aldehyde functionalities can be modified to create chelating agents.

-

Probes for Biological Systems: The molecule can be functionalized with fluorescent tags or other reporter groups.

The related, non-chlorinated compound, methyl 4-formylbenzoate, is known to be an intermediate in the synthesis of fluorescent whitening agents and other fine chemicals, suggesting similar potential for the title compound in materials science applications.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for the closely related Methyl 4-formylbenzoate, the following precautions should be taken.[7]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

-

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

-

Conclusion

This compound is a chemical intermediate with considerable potential for applications in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. While detailed experimental data in the public domain is currently limited, its structural features suggest a rich and varied reactivity profile. This guide has provided a comprehensive overview of its known properties, plausible synthetic routes, and predicted spectral characteristics, serving as a valuable starting point for researchers interested in exploring the chemistry and applications of this versatile building block. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 3-chloro-4-forMylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound(1044920-98-0) 1H NMR spectrum [chemicalbook.com]

- 6. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

Methyl 4-chloro-3-formylbenzoate molecular weight and formula

An In-depth Technical Guide to Methyl 4-chloro-3-formylbenzoate: A Core Chemical Intermediate

Abstract

This compound is a substituted aromatic carbonyl compound that serves as a critical building block in synthetic organic chemistry. Its unique trifunctional nature—possessing a methyl ester, an aldehyde, and a chloro-substituent on a benzene ring—renders it a highly versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview of its core molecular properties, a detailed synthetic protocol with mechanistic insights, its diverse applications in pharmaceutical and materials science, and essential quality control and safety procedures. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in advanced research and development projects.

Core Molecular Profile

This compound is structurally defined as a benzoate ester with chloro and formyl (aldehyde) groups at positions 4 and 3, respectively. This arrangement of electron-withdrawing groups influences the reactivity of the aromatic ring and its substituents, making it a valuable synthon for targeted chemical transformations.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO₃ | [1][2][3] |

| Molecular Weight | 198.60 g/mol | [1][2][3] |

| CAS Number | 1044920-98-0 | [1][2] |

| Appearance | Solid | [1] |

| SMILES | COC(=O)c1ccc(c(c1)C=O)Cl | [2] |

| InChI Key | SCKJKFNMDKHELA-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The synthesis of substituted benzoates like this compound often leverages robust and high-yield organometallic cross-coupling reactions. A prevalent and industrially scalable method is palladium-catalyzed carbonylation, which efficiently introduces a carbonyl group (as a methyl ester) onto an aromatic ring.

Expertise & Rationale

The choice of a palladium-catalyzed reaction is based on its high functional group tolerance, efficiency, and well-understood mechanism. The catalyst, often a palladium(II) species complexed with a phosphine ligand like [1,1'-bis(diphenylphosphino)ferrocene] (dppf), facilitates the oxidative addition of an aryl halide. Carbon monoxide then inserts into the palladium-carbon bond, followed by reductive elimination with methanol to form the methyl ester. Triethylamine is used as a base to neutralize the hydrogen halide byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Palladium-Catalyzed Carbonylation

The following protocol is a representative method adapted from the synthesis of a similar isomer, Methyl 3-chloro-4-formylbenzoate[4]. It outlines a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials:

-

Appropriate aryl halide precursor (e.g., 4-bromo-2-chlorobenzaldehyde)

-

Methanol (reagent grade)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Triethylamine (Et₃N)

-

Carbon monoxide (CO) gas

-

Nitrogen (N₂) or Argon (Ar) gas

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (or hexanes) for chromatography

Procedure:

-

Inert Atmosphere: Charge a 500-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with the starting aryl halide (e.g., 4-bromo-2-chlorobenzaldehyde, 1.00 equiv).

-

Reagent Addition: Add methanol (as solvent), Pd(dppf)Cl₂ catalyst (0.10 equiv), and triethylamine (3.00 equiv).

-

CO Introduction: Purge the flask with an inert gas (N₂ or Ar), then introduce carbon monoxide gas, typically via a balloon or by maintaining a positive pressure.

-

Reaction: Heat the solution to 60°C and stir overnight. Monitor the reaction's completion by TLC or HPLC analysis of aliquots.

-

Workup: Upon completion, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove the methanol and triethylamine.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting with 15:85 v/v) to yield the pure product.

-

Characterization: Confirm the identity and purity of the resulting white solid via NMR spectroscopy and mass spectrometry.

Caption: Workflow for the synthesis of this compound.

Applications in Chemical and Pharmaceutical Development

The strategic placement of three distinct reactive handles makes this compound a powerful intermediate. Each functional group can be addressed with high selectivity, providing access to a wide array of more complex molecules. It is frequently used in the synthesis of active pharmaceutical ingredients (APIs) and functional materials[5][6].

-

Aldehyde Group: Serves as a key electrophile for forming C-C and C-N bonds. It readily undergoes reactions such as reductive amination to install amine functionalities, Wittig reactions to form alkenes, and Schiff base formation[7].

-

Methyl Ester Group: Can be easily hydrolyzed to the corresponding carboxylic acid, which is a common anchoring point in medicinal chemistry for improving solubility or forming amide bonds. It can also undergo transesterification.

-

Aryl Chloride: The chloro-substituent is an ideal handle for modern cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, enabling the construction of complex bi-aryl systems or the introduction of nitrogen-based functional groups.

Caption: Reactivity pathways and applications of the title compound.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of chemical intermediates is paramount for reproducible downstream applications. A multi-step analytical workflow provides a self-validating system for quality assurance.

Protocol for Quality Control:

-

Purity Assessment via HPLC:

-

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method effectively separates the target compound from non-polar impurities and starting materials.

-

Method: An exemplary method uses a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid for better peak shape[8]. Detection is typically performed with a UV detector at a wavelength corresponding to the compound's chromophore. Purity is determined by the area percentage of the main peak.

-

-

Structural Confirmation via NMR Spectroscopy:

-

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous confirmation of the molecular structure. ¹H NMR shows the number, environment, and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.

-

Procedure: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The resulting ¹H NMR spectrum should show distinct signals for the methyl ester protons, the aldehyde proton, and the aromatic protons, with coupling patterns consistent with the substitution pattern.

-

-

Molecular Weight Verification via Mass Spectrometry (MS):

-

Rationale: MS confirms that the compound has the correct molecular weight.

-

Procedure: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. The resulting mass spectrum should show a prominent ion peak corresponding to the molecular weight of C₉H₇ClO₃ (198.60 Da), along with its characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

-

Safety and Handling

As with any laboratory chemical, this compound requires careful handling to minimize exposure risk. The following guidelines are based on safety data for structurally similar compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[9][10].

-

Hazards: This class of compounds can cause skin, eye, and respiratory irritation[9][11]. Avoid direct contact, ingestion, and inhalation[9].

-

Incompatibilities: Avoid contact with strong oxidizing agents, as this may lead to vigorous reactions[9].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. appchemical.com [appchemical.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 3-chloro-4-forMylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. 1044920-98-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 4-formylbenzoate | SIELC Technologies [sielc.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Methyl 4-chloro-3-formylbenzoate spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of Methyl 4-chloro-3-formylbenzoate

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel compounds is a cornerstone of innovation and safety. This compound (CAS: 1044920-98-0, Molecular Formula: C₉H₇ClO₃, Molecular Weight: 198.60 g/mol ) is a substituted benzaldehyde derivative with significant potential as a building block in the synthesis of more complex molecules.[1][2][3] Its trifunctional nature, featuring an aldehyde, a chloro group, and a methyl ester on a benzene ring, presents a unique spectroscopic challenge and a wealth of structural information.

This guide provides a comprehensive analysis of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed protocols for data acquisition, and offer an expert interpretation of the spectral features. The objective is to provide researchers, scientists, and drug development professionals with a self-validating framework for confirming the structure and purity of this important chemical intermediate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (splitting patterns or multiplicity).[5] For this compound, the aromatic protons are particularly informative due to the influence of three different substituents.

The substituents on the benzene ring—a chloro group, an aldehyde (formyl) group, and a methyl ester group—exert distinct electronic effects that influence the chemical shifts of the aromatic protons. Both the formyl and methyl ester groups are electron-withdrawing, which deshields nearby protons, shifting their signals downfield (to a higher ppm value).[4][6] The chloro group is also electron-withdrawing via induction but can donate electron density through resonance.

-

Aldehyde Proton (-CHO): Expected to be the most downfield signal, typically appearing between 9.5-10.5 ppm, as a singlet.[5] This significant deshielding is characteristic of protons attached to a carbonyl carbon.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring are in unique chemical environments. We anticipate their signals to appear in the aromatic region of 7.0-8.5 ppm.[7][8]

-

H-2 (ortho to -CHO and meta to -COOCH₃): This proton is strongly deshielded by the adjacent aldehyde and will likely be the most downfield of the aromatic protons. Expected as a doublet.

-

H-5 (ortho to -Cl and meta to -CHO): This proton is deshielded by the chloro group and will appear as a doublet.

-

H-6 (ortho to -COOCH₃ and meta to -Cl): This proton will be influenced by both the ester and the chloro group, appearing as a doublet of doublets.

-

-

Methyl Ester Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, deshielded by the adjacent ester oxygen.[9]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aldehyde (-CHO) | 10.1 - 10.4 | Singlet (s) | 1H |

| Aromatic (H-2) | 8.2 - 8.4 | Doublet (d) | 1H |

| Aromatic (H-6) | 8.0 - 8.2 | Doublet of Doublets (dd) | 1H |

| Aromatic (H-5) | 7.6 - 7.8 | Doublet (d) | 1H |

| Methyl Ester (-OCH₃) | 3.9 - 4.1 | Singlet (s) | 3H |

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[4]

-

Data Acquisition: Set appropriate parameters, including a 30°-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans for a good signal-to-noise ratio.[4]

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Phase the spectrum and integrate the signals.[4]

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework. Aromatic carbons typically resonate between 120-150 ppm, while carbonyl carbons appear further downfield.[8][10]

We expect to see nine distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the nine carbon atoms in this compound.

-

Carbonyl Carbons (C=O): The aldehyde and ester carbonyl carbons will be the most downfield signals. The aldehyde carbonyl is typically found around 190 ppm, while the ester carbonyl appears around 165 ppm.

-

Aromatic Carbons (Ar-C): Six signals are expected in the 120-145 ppm range. The carbons directly attached to the electron-withdrawing substituents (C-1, C-3, C-4) will be shifted further downfield compared to the others.

-

Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group will appear upfield, typically around 52-55 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 188 - 192 |

| Ester (C=O) | 164 - 166 |

| Aromatic (C-4, attached to -Cl) | 138 - 142 |

| Aromatic (C-3, attached to -CHO) | 135 - 138 |

| Aromatic (C-1, attached to -COOCH₃) | 132 - 135 |

| Aromatic (C-2, C-5, C-6) | 125 - 132 |

| Methyl Ester (-OCH₃) | 52 - 55 |

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7] All carbonyl compounds absorb strongly in the 1665-1760 cm⁻¹ region due to the C=O stretching vibration.[11]

Predicted IR Spectrum Analysis

The IR spectrum of this compound will be dominated by strong absorptions from its two carbonyl groups.

-

C=O Stretching: Two distinct, strong peaks are expected. The aldehyde C=O stretch typically appears around 1705 cm⁻¹ for aromatic aldehydes.[12] The ester C=O stretch is expected at a higher frequency, around 1720-1740 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹.[8] The aldehyde C-H bond shows two characteristic, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹.[12] The methyl group C-H stretch will appear just below 3000 cm⁻¹.

-

C-O Stretching: The ester C-O bonds will produce strong bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Medium to weak intensity bands will appear in the 1400-1600 cm⁻¹ region.[7]

-

C-Cl Stretching: A band in the 700-800 cm⁻¹ region can be attributed to the C-Cl bond.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2990 | Medium-Weak |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aldehyde C=O Stretch | 1700 - 1710 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| Ester C-O Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

-

Analysis: Collect a background spectrum of the empty accessory. Then, collect the sample spectrum over the mid-IR range (typically 4000–650 cm⁻¹).[13] The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14][15] It provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule.

Predicted Mass Spectrum and Fragmentation Pattern

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) which can then break apart into smaller, charged fragments.

-

Molecular Ion (M⁺˙): The molecular weight is 198.6 g/mol . Due to the presence of chlorine, we expect to see two molecular ion peaks: one for the ³⁵Cl isotope (M⁺˙ at m/z 198) and one for the ³⁷Cl isotope (M+2⁺˙ at m/z 200) in an approximate 3:1 ratio of intensity, which is characteristic of a monochlorinated compound.

-

Key Fragmentation Pathways: Aromatic esters often undergo characteristic fragmentations.[16][17]

-

Loss of Methoxy Radical (˙OCH₃): A primary fragmentation is the loss of the methoxy radical (mass 31) from the ester group, leading to a stable acylium ion at m/z 167 (and 169 for the ³⁷Cl isotope). This is often a very prominent peak.

-

Loss of Carbon Monoxide (CO): The acylium ion (m/z 167) can then lose a molecule of carbon monoxide (mass 28) to form a chlorobenzaldehyde cation at m/z 139 (and 141).

-

Loss of Formyl Radical (˙CHO): Loss of the formyl radical (mass 29) from the molecular ion can lead to a fragment at m/z 169 (and 171).

-

Loss of Chlorine Radical (˙Cl): Loss of a chlorine radical (mass 35) from the molecular ion would give a fragment at m/z 163.

-

| m/z Value | Proposed Fragment | Notes |

| 198 / 200 | [C₉H₇³⁵ClO₃]⁺˙ / [C₉H₇³⁷ClO₃]⁺˙ | Molecular Ion (M⁺˙), ~3:1 ratio |

| 167 / 169 | [M - ˙OCH₃]⁺ | Loss of methoxy radical |

| 139 / 141 | [M - ˙OCH₃ - CO]⁺ | Loss of CO from m/z 167/169 |

| 169 / 171 | [M - ˙CHO]⁺ | Loss of formyl radical |

| 163 | [M - ˙Cl]⁺ | Loss of chlorine radical |

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Visualizations: Data at a Glance

To best understand the relationships between structure and spectral data, the following diagrams are provided.

Caption: Structure of this compound with atom numbering.

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and unequivocal method for the structural characterization of this compound. The predicted ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical aldehyde and ester carbonyl functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. This integrated analytical approach ensures high confidence in the identity and purity of the compound, a critical requirement for its application in research and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1044920-98-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. americanelements.com [americanelements.com]

- 16. pharmacy180.com [pharmacy180.com]

- 17. m.youtube.com [m.youtube.com]

1H NMR spectrum of Methyl 4-chloro-3-formylbenzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-chloro-3-formylbenzoate

Authored by: Senior Application Scientist

Publication Date: December 31, 2025

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound (CAS No. 1044920-98-0). Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this key synthetic intermediate through detailed spectral interpretation. We will explore the underlying principles governing the chemical shifts and coupling constants, present a validated experimental protocol for data acquisition, and summarize key data in a structured format. The guide's objective is to fuse theoretical principles with practical, field-proven insights to empower users in their own structural elucidation workflows.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis. Its utility as a versatile building block stems from the orthogonal reactivity of its three functional groups: a methyl ester, a chloro substituent, and a formyl (aldehyde) group. This arrangement makes it a valuable precursor for the synthesis of complex pharmaceutical intermediates and functional materials.[1][2]

Accurate structural verification is paramount in any synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules in solution.[3] Specifically, ¹H NMR provides critical information about the electronic environment, connectivity, and relative orientation of protons within a molecule.[4] This guide will dissect the ¹H NMR spectrum of this compound, providing a framework for its confident identification and characterization.

Principles of Spectral Interpretation: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of an aromatic compound is dictated by the electronic nature of the substituents attached to the benzene ring.[3] These substituents, classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), modulate the electron density around the ring protons, thereby influencing their resonance frequencies (chemical shifts).[5][6]

In this compound, all three substituents—formyl (-CHO), chloro (-Cl), and methyl ester (-COOCH₃)—are electron-withdrawing. EWGs decrease the electron density of the aromatic ring, causing a "deshielding" effect on the ring protons.[7] This deshielding shifts the proton signals to a higher frequency (downfield) in the NMR spectrum, typically in the range of 7.0-8.5 ppm for substituted benzenes.[6][8]

The specific positions of the protons relative to these EWGs determine their precise chemical shifts:

-

Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded due to the strong electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl double bond. It is expected to appear as a singlet far downfield, typically around 10.0 ppm.[9]

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit distinct chemical shifts based on their proximity to the EWGs. Protons ortho and para to strong EWGs are the most deshielded.[6]

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group are attached to an oxygen atom, which deshields them relative to alkyl protons. They will appear as a sharp singlet, typically in the 3.9-4.0 ppm range.[10]

Predicted ¹H NMR Spectral Data

Based on established principles of substituent effects, the following table summarizes the predicted ¹H NMR data for this compound when dissolved in deuterated chloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (H-formyl) | ~10.4 | Singlet (s) | N/A | 1H |

| Aromatic (H-2) | ~8.4 | Doublet (d) | ~2.0 | 1H |

| Aromatic (H-6) | ~8.2 | Doublet of Doublets (dd) | ~8.2, ~2.0 | 1H |

| Aromatic (H-5) | ~7.8 | Doublet (d) | ~8.2 | 1H |

| Methyl Ester (-OCH₃) | ~3.95 | Singlet (s) | N/A | 3H |

Note: These are predicted values. Slight variations may occur depending on solvent, concentration, and spectrometer frequency.

Visualization of Proton Relationships

The through-bond coupling relationships between the aromatic protons can be visualized to understand the splitting patterns observed in the spectrum.

Caption: Predicted ¹H NMR coupling relationships.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹H NMR spectrum requires meticulous sample preparation and instrument setup. The following protocol is designed to ensure reproducibility and accuracy.

Materials and Reagents

-

This compound (CAS: 1044920-98-0)[11]

-

Deuterated Chloroform (CDCl₃), ≥99.8% D, with or without Tetramethylsilane (TMS)

-

Tetramethylsilane (TMS) (if not in solvent)

-

5 mm NMR Tubes, high precision

-

Pasteur Pipettes

-

Volumetric Flask and Analytical Balance

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ in a small vial.

-

If the solvent does not contain an internal standard, add a minuscule drop of TMS (δ = 0.00 ppm).

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity. The goal is to achieve sharp, symmetrical peaks, which is a hallmark of a well-shimmed system.[5]

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for a standard ¹H experiment.[12]

-

Pulse Angle: A 30° or 45° pulse is typically sufficient for routine spectra.

-

Spectral Width: Set to cover a range of approximately -2 to 12 ppm to ensure all signals, including TMS and the aldehyde proton, are captured.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A 1-5 second delay between pulses allows for nearly complete relaxation of protons, ensuring accurate integration.

-

Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.[13]

-

Integrate all signals to determine the relative ratio of protons for each peak.

-

Analyze and report the chemical shifts (δ), multiplicities, and coupling constants (J).

-

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to final data analysis.

Caption: Standard workflow for ¹H NMR spectral acquisition and analysis.

Conclusion and Future Outlook

The ¹H NMR spectrum provides an unequivocal fingerprint for this compound. By understanding the interplay of the electron-withdrawing substituents, one can confidently assign each signal and verify the compound's structure. The aldehyde proton singlet near 10.4 ppm, the methyl ester singlet around 3.95 ppm, and the characteristic splitting pattern of the three aromatic protons provide a self-validating dataset for structural confirmation. This guide provides the foundational knowledge and practical protocols necessary for researchers to utilize ¹H NMR spectroscopy effectively in their synthetic and drug development endeavors.

References

- 1. 1044920-98-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. rsc.org [rsc.org]

- 11. 1044920-98-0|this compound|BLD Pharm [bldpharm.com]

- 12. rsc.org [rsc.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-chloro-3-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the synthesis of novel molecules is a daily pursuit. Among the vast array of chemical intermediates, substituted benzaldehydes and benzoates play a crucial role as versatile building blocks. Methyl 4-chloro-3-formylbenzoate, with its unique arrangement of functional groups, is one such compound that holds significant potential in the creation of complex molecular architectures. However, its utility in synthesis is intrinsically linked to a thorough understanding of its safe handling and the potential hazards it may present.

This in-depth technical guide, designed for the discerning scientist, moves beyond a simple checklist of safety procedures. It delves into the rationale behind the recommended precautions, providing a framework for a self-validating system of laboratory safety. By understanding the why behind each step, researchers can not only protect themselves and their environment but also ensure the integrity of their experimental work.

Section 1: Compound Identification and Hazard Assessment

Before any handling of this compound, a comprehensive understanding of its chemical and physical properties is paramount.

Chemical Identity:

| Property | Value | Source |

| Chemical Name | This compound | CymitQuimica[1] |

| Synonyms | 4-chloro-3-formylbenzoic acid methyl ester | CymitQuimica[1] |

| CAS Number | 1044920-98-0 | CymitQuimica[1] |

| Molecular Formula | C₉H₇ClO₃ | CymitQuimica[1] |

| Molecular Weight | 198.60 g/mol | CymitQuimica[1] |

| Physical State | Solid | CymitQuimica[1] |

Inferred Hazard Profile:

Based on data from analogous compounds such as methyl 4-formylbenzoate and various chlorinated benzoic acids, the following hazards should be anticipated[2][3][4]:

-

Skin Irritation: Likely to cause skin irritation upon contact.[2]

-

Eye Irritation: Expected to cause serious eye irritation.[2]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]

-

Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5]

-

Aquatic Toxicity: As with many chlorinated aromatic compounds, it may be harmful to aquatic life.[6]

The presence of the chlorine atom on the aromatic ring necessitates careful consideration of its persistence in the environment and the potential for the formation of hazardous byproducts during reactions or decomposition.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential to minimize the risk associated with handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls:

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[7] | Protects against splashes of the solid or solutions, which can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Nitrile gloves offer good resistance to a range of chemicals. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for situations with poor ventilation or when handling large quantities. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[7] |

Workflow for Donning and Doffing PPE:

Caption: Proper sequence for donning and doffing Personal Protective Equipment.

Section 3: Safe Handling, Storage, and Emergency Procedures

Adherence to strict protocols for handling, storage, and emergency response is critical for maintaining a safe laboratory environment.

Handling:

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2]

-

Use in Well-Ventilated Area: Always handle in a chemical fume hood.[7]

-

Prevent Contact: Avoid contact with skin, eyes, and clothing.[3]

-

Hygiene: Wash hands thoroughly after handling.[2]

Storage:

-

Container: Store in a tightly closed, properly labeled container.[3]

-

Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures:

A clear and well-rehearsed emergency plan is crucial for responding effectively to accidental exposures or spills.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

Spill Response Protocol:

Caption: Step-by-step workflow for responding to a chemical spill.

For a minor spill, trained personnel wearing appropriate PPE can manage the cleanup. For a major spill, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

Section 4: Disposal Considerations

Proper disposal of this compound and any associated waste is a critical aspect of its life cycle management. As a chlorinated organic compound, it requires special disposal procedures to prevent environmental contamination.

Waste Segregation and Disposal:

-

Halogenated Organic Waste: All waste containing this compound, including unreacted material, contaminated solvents, and spill cleanup debris, must be collected in a designated "Halogenated Organic Waste" container.[7][8]

-

Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard warnings.[8]

-

Licensed Disposal: The disposal of chlorinated waste must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Under no circumstances should this material be disposed of down the drain or in regular trash.

The principles of "green chemistry" should be applied whenever possible to minimize the generation of hazardous waste. This includes careful planning of experiments to use the minimum amount of material necessary and considering reaction pathways that avoid the use of hazardous reagents.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its safe and effective use is contingent upon a foundation of knowledge and a commitment to rigorous safety protocols. By adopting the principles outlined in this guide, researchers can confidently and responsibly unlock the synthetic potential of this compound while ensuring the well-being of themselves, their colleagues, and the environment. This proactive approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 4-chloro-3-formylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-formylbenzoate is a key bifunctional organic molecule that serves as a versatile building block in the synthesis of a wide array of complex chemical entities. Its unique substitution pattern, featuring a chloro group, a formyl (aldehyde) group, and a methyl ester on a benzene ring, provides multiple reactive sites for strategic molecular elaboration. This guide offers a comprehensive overview of its chemical identity, synthesis, and critical role as a starting material and intermediate in medicinal chemistry and drug development. We will delve into its known synonyms and identifiers, explore its chemical properties, and provide insights into its application in the synthesis of biologically active compounds.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This compound is known by several names and is cataloged in numerous chemical databases.

Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for this compound is presented in Table 1. This includes its formal IUPAC name, common synonyms, and registry numbers that are crucial for database searches and procurement. The most commonly used synonym is 4-chloro-3-formylbenzoic acid methyl ester .

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| CAS Number | 1044920-98-0 | Chemical Abstracts Service[1] |

| IUPAC Name | This compound | N/A |

| Synonym | 4-chloro-3-formylbenzoic acid methyl ester | CymitQuimica[2] |

| Molecular Formula | C₉H₇ClO₃ | Aromsyn Co., Ltd.[1] |

| Molecular Weight | 198.60 g/mol | Aromsyn Co., Ltd.[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | CymitQuimica[2] |

| Purity | ≥97% to ≥98% | CymitQuimica, Aromsyn Co., Ltd.[1][2] |

| Storage | Inert atmosphere, 2-8°C | BLD Pharm[3] |

Spectroscopic data is critical for the verification of the compound's identity and purity. While a specific, publicly available, peer-reviewed spectrum for this compound is not provided in the search results, a commercial database indicates the availability of 1H NMR, IR, and MS spectra for this compound.[4]

Synthesis and Manufacturing

While a specific, detailed, and publicly available synthesis protocol for this compound (CAS 1044920-98-0) is not explicitly detailed in the provided search results, a plausible synthetic route can be inferred from the synthesis of its isomer, methyl 3-chloro-4-formylbenzoate. The synthesis of substituted benzaldehydes often involves multi-step processes, including chlorination, formylation, and esterification of a suitable benzoic acid precursor.

A general workflow for the synthesis of such a compound might involve the following key transformations:

Caption: A generalized synthetic workflow for substituted benzoic acid derivatives.

It is important to note that the specific sequence of these steps is critical to achieve the desired substitution pattern and avoid unwanted side reactions. The regioselectivity of the chlorination and formylation steps is a key challenge that needs to be carefully controlled through the choice of reagents and reaction conditions.

For a related isomer, methyl 3-chloro-4-formylbenzoate, a documented synthesis involves the palladium-catalyzed carbonylation of 4-bromo-2-chlorobenzaldehyde in the presence of methanol and a base.[5] This suggests that palladium-catalyzed cross-coupling reactions could be a viable strategy for the synthesis of this compound, starting from a suitably substituted aromatic halide.

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzaldehydes are a cornerstone of medicinal chemistry, serving as versatile intermediates for the synthesis of a vast array of heterocyclic compounds with diverse biological activities. The presence of both an aldehyde and a methyl ester in this compound allows for sequential or orthogonal chemical modifications, making it a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Role as a Synthetic Intermediate

The aldehyde functionality of this compound is a reactive handle for a multitude of chemical transformations, including:

-

Reductive amination: To introduce amine functionalities, which are prevalent in many drug molecules.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds and extend the molecular framework.

-

Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones, which can be further cyclized to generate heterocyclic systems.

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, another common functional group in pharmaceuticals. Alternatively, the ester can be reduced to a primary alcohol.

Caption: Key reactions of this compound.

Importance in the Synthesis of Biologically Active Molecules

While specific drug candidates synthesized directly from this compound are not detailed in the provided search results, the broader class of substituted benzaldehydes are crucial for creating molecules with a wide range of therapeutic applications. For example, they are used in the synthesis of:

-

Benzimidazoles: A privileged scaffold in medicinal chemistry with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.

-

Chalcones: Which are precursors to flavonoids and isoflavonoids and exhibit various pharmacological effects. For instance, a related compound, Methyl 4-formylbenzoate, is used to synthesize chalcone amide α-glucosidase inhibitors.[6]

The unique substitution pattern of this compound can impart specific steric and electronic properties to the final molecule, potentially influencing its binding affinity to biological targets and its pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. While detailed, publicly available information on its synthesis and specific applications is somewhat limited, its structural relationship to other well-studied substituted benzaldehydes highlights its potential as a key building block for the next generation of therapeutic agents. Further research into the synthesis and applications of this compound is warranted to fully unlock its potential in the development of novel pharmaceuticals.

References

- 1. 1044920-98-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1044920-98-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound(1044920-98-0) 1H NMR spectrum [chemicalbook.com]

- 5. Methyl 3-chloro-4-forMylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Physical and Chemical Characterization of Methyl 4-chloro-3-formylbenzoate

This guide provides an in-depth technical overview of the physical appearance and purity assessment of Methyl 4-chloro-3-formylbenzoate (CAS No. 1044920-98-0), a key intermediate in pharmaceutical synthesis and drug development. This document is intended for researchers, scientists, and quality control professionals who require a thorough understanding of this compound's properties and the methodologies for its quality assessment.

Physicochemical Properties of this compound

This compound is a substituted aromatic compound with the molecular formula C₉H₇ClO₃ and a molecular weight of approximately 198.60 g/mol .[1][2][3] A comprehensive understanding of its physical and chemical properties is fundamental to its proper handling, storage, and application in synthetic chemistry.

Physical Appearance

At room temperature, this compound is a solid.[1] While often supplied as a generic solid, it can also be characterized as a crystalline powder. The color is typically described as white to off-white or cream, with some sources indicating a potential for a slight greenish tint.

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data for this specific compound is available, other parameters are often inferred from the closely related compound, Methyl 4-formylbenzoate. Such inferred data should be used as a guideline and confirmed experimentally.

| Property | Value | Source |

| CAS Number | 1044920-98-0 | [1][2] |

| Molecular Formula | C₉H₇ClO₃ | [1][2][3] |

| Molecular Weight | 198.60 g/mol | [1][2][3] |

| Physical Form | Solid, Crystalline Powder | [1] |

| Color | White to off-white/cream | |

| Melting Point | Not explicitly reported for this isomer. The related Methyl 4-formylbenzoate melts at 59-63 °C. | |

| Boiling Point | Not explicitly reported for this isomer. The related Methyl 4-formylbenzoate boils at 265 °C. | |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol. | [4] |

Purity Determination: A Multi-faceted Approach

The purity of this compound is a critical parameter, as impurities can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). A robust purity assessment relies on a combination of chromatographic and spectroscopic techniques. Commercial suppliers typically offer this compound with a purity of 97% or higher.[1][5]

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds like this compound. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water.

-

For improved peak shape and resolution, the aqueous phase can be acidified with a small amount of phosphoric acid or, for mass spectrometry compatibility, formic acid.[6][7] A typical starting gradient could be 60:40 (Water:Acetonitrile), progressing to a higher organic concentration.

Detection:

-

UV detection at a wavelength where the compound exhibits strong absorbance, likely in the range of 230-280 nm.

Workflow for HPLC Method Development and Validation:

Caption: A generalized workflow for the purity determination of this compound by HPLC.

Spectroscopic Characterization for Structural Confirmation and Purity

Spectroscopic techniques are indispensable for confirming the chemical identity of this compound and for identifying any potential impurities.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. While a definitive, published spectrum for this compound is not widely available, theoretical chemical shifts can be predicted, and experimental data from suppliers can be requested for confirmation. For the related compound, Methyl 3-chlorobenzoate, the aromatic protons appear in the range of 7.30-7.97 ppm, and the methyl ester protons are observed around 3.89 ppm in CDCl₃. Similar shifts would be expected for this compound, with the addition of a characteristic aldehyde proton signal further downfield.

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound and for identifying impurities. When coupled with a chromatographic technique like HPLC or Gas Chromatography (GC), it provides a hyphenated technique (LC-MS or GC-MS) that can separate and identify individual components of a mixture. The electron ionization mass spectrum of the related Methyl 4-formylbenzoate shows a prominent molecular ion peak and characteristic fragmentation patterns.[8] For this compound, a molecular ion peak corresponding to its molecular weight would be expected, along with fragmentation patterns indicative of the loss of the methoxy and formyl groups.

Potential Impurities and Their Origins

The purity profile of this compound is intrinsically linked to its synthetic route. While specific impurities are not extensively documented in the literature for this particular isomer, an understanding of the synthesis of related compounds, such as Methyl 3-chloro-4-formylbenzoate, can provide insights into potential process-related impurities.[9]

Potential Impurities Could Include:

-

Starting Materials: Unreacted starting materials from the synthesis process.

-

Isomeric Impurities: Positional isomers of the final product.

-

By-products of Side Reactions: Compounds formed from competing reaction pathways. For instance, in syntheses involving chlorination, over-chlorinated or under-chlorinated species might be present.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

The relationship between synthesis and potential impurities is depicted in the following diagram:

Caption: The synthetic process is a primary source of potential impurities in the final product.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. While a specific SDS for this compound is not provided in the search results, general precautions for handling substituted benzaldehydes and benzoic acid esters should be followed. These typically include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-